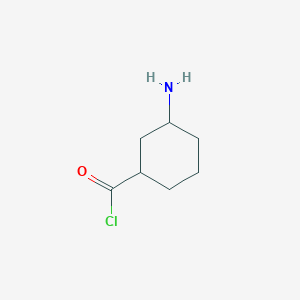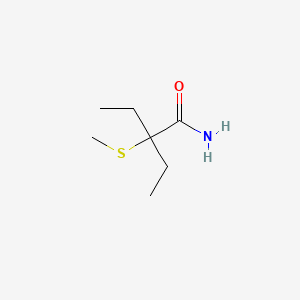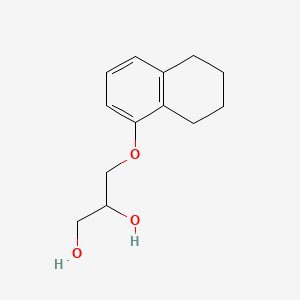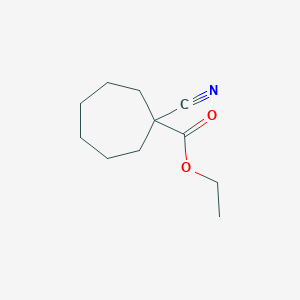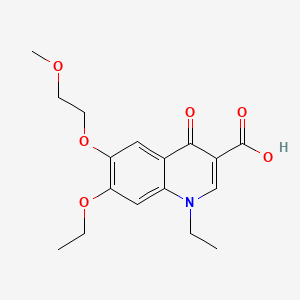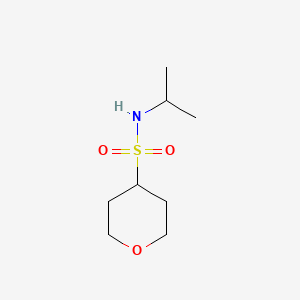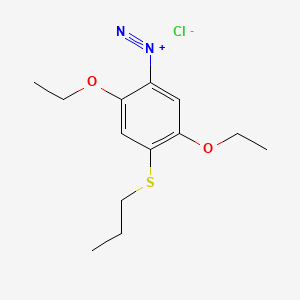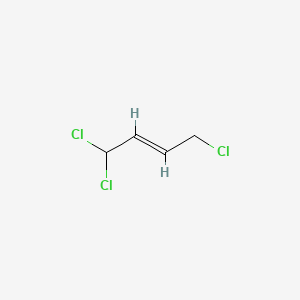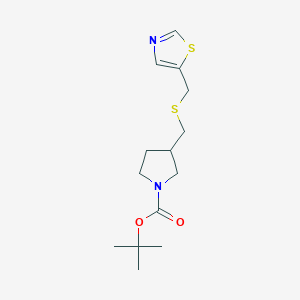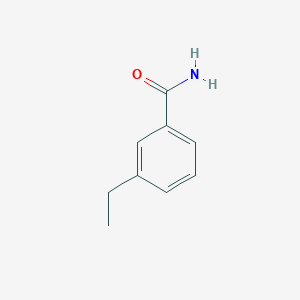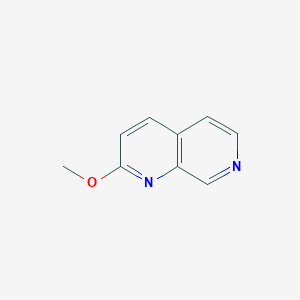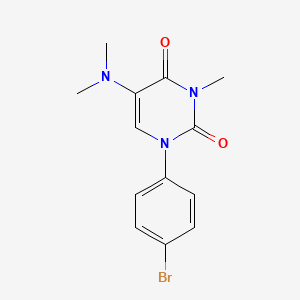
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is a synthetic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a bromophenyl group at the 1-position, a dimethylamino group at the 5-position, and a methyl group at the 3-position of the uracil ring. Uracil derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine.
Methylation: The methyl group is added at the 3-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives.
Applications De Recherche Scientifique
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity to specific targets, while the dimethylamino group can influence the compound’s solubility and bioavailability. The methyl group at the 3-position may contribute to the compound’s stability and overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uracil, 1-(p-chlorophenyl)-5-(dimethylamino)-3-methyl-
- Uracil, 1-(p-fluorophenyl)-5-(dimethylamino)-3-methyl-
- Uracil, 1-(p-methylphenyl)-5-(dimethylamino)-3-methyl-
Uniqueness
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
53727-37-0 |
|---|---|
Formule moléculaire |
C13H14BrN3O2 |
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-(dimethylamino)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14BrN3O2/c1-15(2)11-8-17(13(19)16(3)12(11)18)10-6-4-9(14)5-7-10/h4-8H,1-3H3 |
Clé InChI |
ZHYCVFLAKNLPAT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CN(C1=O)C2=CC=C(C=C2)Br)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
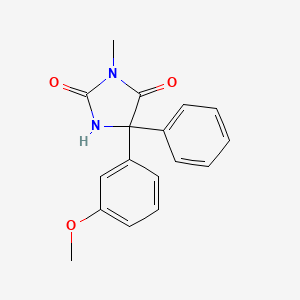
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
